molecular formula C26H24N4O3S B11960562 methyl 4-{(E)-[2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate

methyl 4-{(E)-[2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate

Cat. No.: B11960562
M. Wt: 472.6 g/mol
InChI Key: JHAVUIUOBBOFIW-JFLMPSFJSA-N
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Description

ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE is a complex organic compound that features a benzimidazole core linked to a benzoate group through a thioacylcarbohydrazonoyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Introduction of the Thio Group: The thio group is introduced by reacting the benzimidazole derivative with a thiol compound, such as 4-methylbenzylthiol.

    Formation of the Carbohydrazonoyl Linker: The carbohydrazonoyl linker is formed by reacting the thio-substituted benzimidazole with a hydrazine derivative.

    Coupling with Benzoate: Finally, the benzimidazole-thioacylcarbohydrazonoyl intermediate is coupled with a benzoate derivative under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or antiviral agent due to the presence of the benzimidazole core.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE is unique due to its specific combination of functional groups and the presence of the benzimidazole core linked to a benzoate group through a thioacylcarbohydrazonoyl bridge. This unique structure may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C26H24N4O3S

Molecular Weight

472.6 g/mol

IUPAC Name

methyl 4-[(E)-[[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C26H24N4O3S/c1-18-7-9-20(10-8-18)16-30-23-6-4-3-5-22(23)28-26(30)34-17-24(31)29-27-15-19-11-13-21(14-12-19)25(32)33-2/h3-15H,16-17H2,1-2H3,(H,29,31)/b27-15+

InChI Key

JHAVUIUOBBOFIW-JFLMPSFJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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